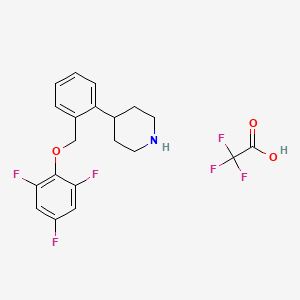
E3 Ligase Ligand-linker Conjugate 50
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
E3 Ligase Ligand-linker Conjugate 50 is a compound used in the synthesis of proteolysis-targeting chimeras (PROTACs). This conjugate consists of a ligand for the von Hippel-Lindau (VHL) E3 ligase and a linker. The VHL ligand is based on (S,R,S)-AHPC, which recruits the VHL protein. This compound is primarily used as a key intermediate in the synthesis of complete PROTAC molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 50 involves the conjugation of (S,R,S)-AHPC with an appropriate linker. The synthetic route typically includes the following steps:
Condensation Reaction: The glutarimide and phthalimide parts are condensed.
Alkylation: The imide nitrogen is alkylated, which can be achieved via a Mitsunobu reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high purity and yield through optimized reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
E3 Ligase Ligand-linker Conjugate 50 undergoes several types of chemical reactions, including:
Condensation: Formation of the conjugate through the condensation of glutarimide and phthalimide parts.
Alkylation: Introduction of alkyl groups to the imide nitrogen.
Common Reagents and Conditions
Condensation Reagents: Glutarimide, phthalimide.
Alkylation Reagents: Alkyl halides, Mitsunobu reagents.
Major Products
The major product formed from these reactions is the this compound itself, which serves as an intermediate for further synthesis of PROTACs .
Aplicaciones Científicas De Investigación
E3 Ligase Ligand-linker Conjugate 50 has a wide range of scientific research applications, particularly in the field of targeted protein degradation. Some of its applications include:
Chemistry: Used as a building block in the synthesis of PROTACs, which are designed to degrade specific proteins.
Biology: Facilitates the study of protein function and regulation by enabling targeted protein degradation.
Medicine: Potential therapeutic applications in treating diseases by degrading disease-causing proteins.
Industry: Used in the development of new drugs and therapeutic agents
Mecanismo De Acción
E3 Ligase Ligand-linker Conjugate 50 functions by forming a ternary complex with the target protein and the E3 ligase. This complex induces the E3 ligase-mediated ubiquitination of the target protein, marking it for proteasomal degradation. The VHL ligand recruits the VHL protein, which plays a crucial role in this process .
Comparación Con Compuestos Similares
E3 Ligase Ligand-linker Conjugate 50 is unique due to its specific ligand for the VHL E3 ligase. Similar compounds include:
Cereblon-based Ligands: Used in other PROTACs, targeting the cereblon E3 ligase.
MDM2-based Ligands: Target the MDM2 E3 ligase.
cIAP1-based Ligands: Target the cIAP1 E3 ligase
These compounds differ in their E3 ligase targets and the specific linkers used, which influence their binding affinity and degradation efficiency.
Propiedades
Fórmula molecular |
C33H47N5O6S |
|---|---|
Peso molecular |
641.8 g/mol |
Nombre IUPAC |
tert-butyl 4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamoyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C33H47N5O6S/c1-20-26(45-19-35-20)22-10-8-21(9-11-22)17-34-29(41)25-16-24(39)18-38(25)30(42)27(32(2,3)4)36-28(40)23-12-14-37(15-13-23)31(43)44-33(5,6)7/h8-11,19,23-25,27,39H,12-18H2,1-7H3,(H,34,41)(H,36,40)/t24-,25+,27-/m1/s1 |
Clave InChI |
UUYHXXHEFKXGFH-CMTIAEDTSA-N |
SMILES isomérico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4CCN(CC4)C(=O)OC(C)(C)C)O |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4CCN(CC4)C(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[[2-(4-cyanophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B15136747.png)

![19-chloro-22-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-13,16-difluoro-3-propan-2-yl-8,11-dioxa-1,4,23,26-tetrazapentacyclo[16.6.2.02,7.012,17.021,25]hexacosa-2(7),3,5,12,14,16,18,20,22,25-decaen-24-one](/img/structure/B15136767.png)
methyl]-N,N-diethylbenzamide](/img/structure/B15136782.png)

![(2S)-4-methyl-1-[5-[3-(2-thiophen-3-ylethynyl)-2H-indazol-5-yl]pyridin-3-yl]oxypentan-2-amine](/img/structure/B15136801.png)

